molecular formula C11H11NO3 B14055871 3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione CAS No. 1016-31-5

3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione

Cat. No.: B14055871
CAS No.: 1016-31-5
M. Wt: 205.21 g/mol
InChI Key: XBFXNORSBOKBTO-UHFFFAOYSA-N
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Description

3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione is a heterocyclic compound with a five-membered ring structure containing nitrogen and oxygen atoms. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione typically involves the condensation of benzylamine with glyoxylic acid, followed by cyclization. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1,3-oxazolidine-2,4-dione
  • 5-Methyl-1,3-oxazolidine-2,4-dione
  • 2,5-Oxazolidinedione

Uniqueness

3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione is unique due to its benzyl and methyl substituents, which confer distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione is a compound belonging to the oxazolidine family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13NO3\text{C}_{12}\text{H}_{13}\text{N}\text{O}_3

This compound features a five-membered oxazolidine ring with a benzyl group and a methyl substituent, which contribute to its unique properties and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through different mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties. Its binding affinity to bacterial ribosomes indicates a potential mechanism for inhibiting protein synthesis in microorganisms.
  • Antiparasitic Effects : The compound has shown promising results against certain parasites. In vitro studies have demonstrated that it can inhibit the growth of Leishmania species with IC50 values in the micromolar range .
  • Cytotoxicity : Research has indicated that this compound possesses cytotoxic effects on various cancer cell lines. The selectivity index suggests that it can preferentially target cancer cells while sparing normal cells .

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of oxazolidine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) of 32 µg/mL for both strains.

Study 2: Antiparasitic Activity

A detailed investigation into the antiparasitic effects revealed that the compound effectively inhibited Leishmania amazonensis with an IC50 value of 26.7 µM. This suggests potential utility in developing treatments for leishmaniasis .

Study 3: Cytotoxicity in Cancer Cells

In vitro assays on human cancer cell lines (e.g., HeLa and MCF7) indicated that the compound induced apoptosis with an IC50 value of approximately 15 µM. This highlights its potential as an anticancer agent .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Observations
AntimicrobialStaphylococcus aureus32Significant antibacterial activity
AntimicrobialEscherichia coli32Significant antibacterial activity
AntiparasiticLeishmania amazonensis26.7Effective inhibition
CytotoxicityHeLa (cervical cancer)15Induced apoptosis
CytotoxicityMCF7 (breast cancer)15Induced apoptosis

Properties

CAS No.

1016-31-5

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-benzyl-5-methyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C11H11NO3/c1-8-10(13)12(11(14)15-8)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

XBFXNORSBOKBTO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)O1)CC2=CC=CC=C2

Origin of Product

United States

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